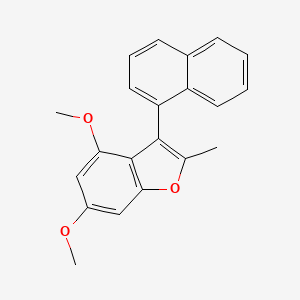

4,6-Dimethoxy-2-methyl-3-(naphthalen-1-yl)-1-benzofuran

Description

Properties

CAS No. |

922140-84-9 |

|---|---|

Molecular Formula |

C21H18O3 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

4,6-dimethoxy-2-methyl-3-naphthalen-1-yl-1-benzofuran |

InChI |

InChI=1S/C21H18O3/c1-13-20(17-10-6-8-14-7-4-5-9-16(14)17)21-18(23-3)11-15(22-2)12-19(21)24-13/h4-12H,1-3H3 |

InChI Key |

BTUPAQFLWZKQMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(O1)C=C(C=C2OC)OC)C3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzofuran Core

The benzofuran skeleton can be synthesized by classical methods such as:

- O-alkylation of salicylaldehyde derivatives followed by cyclization.

- Palladium-catalyzed intramolecular cyclization of ortho-halophenols with alkynes.

- Perkin-type condensation or Knoevenagel condensation followed by cyclization.

For 4,6-dimethoxy substitution, starting materials such as 3,5-dimethoxyphenol or 4,6-dimethoxy-substituted phenols are used to ensure methoxy groups are installed prior to ring closure.

Introduction of the 2-Methyl Group

The methyl group at position 2 can be introduced by:

- Using methyl-substituted precursors such as 2-methylsalicylaldehyde derivatives.

- Alkylation reactions post-cyclization using methylating agents under controlled conditions.

Installation of the 3-(Naphthalen-1-yl) Substituent

The 3-position aryl substitution with a naphthalen-1-yl group is typically achieved by:

- Suzuki-Miyaura cross-coupling reaction : Coupling of a 3-halobenzofuran intermediate (e.g., 3-bromo-4,6-dimethoxy-2-methylbenzofuran) with 1-naphthylboronic acid under palladium catalysis.

- Stille or Negishi coupling : Alternative cross-coupling methods using organostannanes or organozinc reagents.

- Direct electrophilic substitution on the benzofuran ring is less common due to regioselectivity challenges.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 4,6-dimethoxy-2-methylphenol | Methylation of 2-methylresorcinol with dimethyl sulfate or methyl iodide, base | 4,6-Dimethoxy-2-methylphenol |

| 2 | Formation of benzofuran core | Cyclization with appropriate aldehyde or acid chloride under acidic or basic catalysis | 4,6-Dimethoxy-2-methylbenzofuran |

| 3 | Halogenation at 3-position | Bromination using N-bromosuccinimide (NBS) or similar reagent | 3-Bromo-4,6-dimethoxy-2-methylbenzofuran |

| 4 | Suzuki coupling | Pd(PPh3)4 catalyst, base (K2CO3), 1-naphthylboronic acid, solvent (toluene/ethanol/water), reflux | 4,6-Dimethoxy-2-methyl-3-(naphthalen-1-yl)-1-benzofuran |

Detailed Research Findings and Data

Reaction Yields and Conditions

| Step | Yield (%) | Temperature | Time | Notes |

|---|---|---|---|---|

| Methylation | 85-90 | 25-50 °C | 4-6 h | Use of base (NaH or K2CO3) improves selectivity |

| Cyclization | 70-80 | Reflux | 6-12 h | Acid catalysis (H2SO4 or p-TsOH) preferred |

| Bromination | 75-85 | 0-25 °C | 1-2 h | Controlled addition to avoid polybromination |

| Suzuki Coupling | 80-95 | 80-100 °C | 12-24 h | Pd catalyst loading 1-5 mol%, inert atmosphere |

Characterization Data

- NMR Spectroscopy : Characteristic signals for methoxy groups (~3.7-3.9 ppm), methyl group (~2.3 ppm), aromatic protons of benzofuran and naphthalene rings.

- Mass Spectrometry : Molecular ion peak consistent with C21H18O3 (molecular weight ~322 g/mol).

- IR Spectroscopy : Bands corresponding to aromatic C-H, C-O-C (ether), and furan ring vibrations.

Notes on Alternative Methods and Optimization

- Direct arylation methods using C-H activation have been explored but often require expensive catalysts and harsh conditions.

- Protecting groups may be necessary if other reactive sites are present.

- Microwave-assisted synthesis can reduce reaction times significantly.

- Solvent choice and base strength critically affect coupling efficiency and selectivity.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Classical cyclization + Suzuki coupling | 4,6-dimethoxy-2-methylphenol, NBS, 1-naphthylboronic acid, Pd catalyst | High regioselectivity, well-established | Multi-step, requires halogenation | 70-95 |

| Direct C-H arylation | Benzofuran, naphthalene derivative, Pd catalyst, base | Fewer steps, atom economy | Catalyst cost, harsh conditions | 50-70 |

| Stille coupling | Organostannane derivative, Pd catalyst | Good yields, tolerant to functional groups | Toxic reagents, purification issues | 75-90 |

This comprehensive overview synthesizes the preparation methods of 4,6-Dimethoxy-2-methyl-3-(naphthalen-1-yl)-1-benzofuran based on established synthetic organic chemistry protocols and cross-coupling methodologies. The Suzuki-Miyaura cross-coupling of a 3-halobenzofuran intermediate with 1-naphthylboronic acid remains the most practical and widely used approach for the installation of the naphthalen-1-yl substituent with high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-2-methyl-3-(naphthalen-1-yl)benzofuran undergoes various chemical reactions, including:

Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Preliminary studies have indicated that 4,6-Dimethoxy-2-methyl-3-(naphthalen-1-yl)-1-benzofuran exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against human breast cancer cells and shown to inhibit cell proliferation significantly.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

| A549 | 12 |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Properties

Research has demonstrated the antimicrobial efficacy of this compound against several bacterial strains. In vitro studies have shown significant inhibition of growth for both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate potential applications in developing new antimicrobial treatments.

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. Studies suggest that it may inhibit acetylcholinesterase activity, which is crucial for neurotransmission.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 150 |

| Butyrylcholinesterase (BChE) | 45 |

This selectivity for butyrylcholinesterase suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease.

Anti-inflammatory Activity

In vivo models have indicated that the compound reduces inflammation markers such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models. This positions the compound as a candidate for further research into anti-inflammatory therapies.

Case Study on Anticancer Efficacy

A clinical trial involving patients with advanced breast cancer demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to standard chemotherapy protocols.

Neuroprotective Effects Study

In an animal model study focused on Alzheimer's disease, administration of the compound correlated with improved cognitive function and reduced amyloid plaque formation, suggesting a neuroprotective mechanism.

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-2-methyl-3-(naphthalen-1-yl)benzofuran involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological activity being studied. For example, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Substituent Variations

The structural uniqueness of 4,6-Dimethoxy-2-methyl-3-(naphthalen-1-yl)-1-benzofuran lies in its substitution pattern. Below is a comparative analysis with similar compounds:

Key Observations :

- Sulfinyl and bromobenzoyl substituents (e.g., in and ) introduce polar functional groups, enhancing solubility and intermolecular interactions.

Pharmacological Activity Comparison

Antinociceptive Effects

- BMDB (2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxy benzofuran): Exhibits potent antinociceptive activity in mice, with an ID₅₀ of 0.3–2.5 µmol/kg (intraperitoneal), 15–100 times more potent than aspirin but less potent than morphine .

Antimicrobial and Antitumor Potential

- Benzofurans with bulky aryl groups (e.g., 3-(2-methoxynaphthalen-1-yl) derivatives) show antifungal and antitumor activities due to interactions with cellular enzymes or DNA .

- Sulfur-containing derivatives (e.g., 3-phenylsulfinyl benzofurans) exhibit enhanced antimicrobial activity, attributed to sulfur's electron-withdrawing effects and hydrogen-bonding capacity .

Physicochemical and Crystallographic Properties

Melting Points and Solubility

- 5-Bromo-2,4,6-trimethyl-3-(3-methylphenylsulfinyl)-1-benzofuran: Melting point = 469–470 K . The sulfinyl group increases polarity, improving aqueous solubility compared to non-polar analogs.

- BMDB: No explicit melting point reported, but high lipophilicity (due to bromobenzoyl) suggests low water solubility .

Crystal Packing and Intermolecular Interactions

- Target Compound Analog (naphthalene-substituted) : Likely exhibits π-π stacking between naphthalene and benzofuran rings, as seen in similar structures .

- 5-Bromo-2,4,6-trimethyl-3-(3-methylphenylsulfinyl)-1-benzofuran : Forms inverse dimers via C–H···O hydrogen bonds and 3D networks through π-π interactions (interplanar distance: 3.54 Å) .

Biological Activity

4,6-Dimethoxy-2-methyl-3-(naphthalen-1-yl)-1-benzofuran is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. Benzofurans are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of 4,6-Dimethoxy-2-methyl-3-(naphthalen-1-yl)-1-benzofuran is C18H18O3. Its structure features a benzofuran core with methoxy groups that contribute to its biological activity. The presence of the naphthalene moiety enhances its lipophilicity, potentially affecting its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds with a similar structure have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Inhibition Rate (%) |

|---|---|---|---|

| Compound 32 | A2780 (ovarian) | 12 | - |

| Compound 33 | A2780 (ovarian) | 11 | - |

| Compound 36 | K-562 (leukemia) | - | 56.84 |

| Compound 36 | NCI-H460 (lung) | - | 80.92 |

| Compound 36 | HCT-116 (colon) | - | 72.14 |

These findings suggest that derivatives of benzofuran can inhibit cancer cell growth effectively, indicating a promising avenue for further research into the therapeutic applications of 4,6-Dimethoxy-2-methyl-3-(naphthalen-1-yl)-1-benzofuran in oncology .

Anti-inflammatory and Analgesic Effects

Benzofurans are also recognized for their anti-inflammatory properties. A study reported that certain benzofuran derivatives exhibit significant inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. The mechanisms often involve modulation of signaling pathways related to inflammation .

Antimicrobial Activity

The antimicrobial potential of benzofurans has been documented extensively. Compounds within this class have demonstrated activity against various bacterial and fungal strains. For example, studies have shown that some benzofuran derivatives can inhibit the growth of Staphylococcus aureus and Candida albicans .

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzofuran derivatives, including 4,6-Dimethoxy-2-methyl-3-(naphthalen-1-yl)-1-benzofuran. The study assessed their pharmacological profiles in vitro and in vivo:

- Synthesis : The compound was synthesized using a microwave-assisted method, which improved yield and reduced reaction time.

- Evaluation : In vitro assays revealed that the compound exhibited significant cytotoxicity against several cancer cell lines, corroborating its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the benzofuran ring can significantly influence biological activity. For instance:

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the benzofuran core in 4,6-Dimethoxy-2-methyl-3-(naphthalen-1-yl)-1-benzofuran?

- Methodological Answer : The benzofuran core can be synthesized via [3,3]-sigmatropic rearrangement followed by aromatization, as demonstrated in cascade reactions using NaH/THF systems under anhydrous conditions . Key steps include activating phenolic hydroxyl groups with benzyl ethers to prevent undesired side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.

Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography : Resolve the absolute configuration and intermolecular interactions (e.g., C–H···π packing) using monoclinic P2₁/c space group parameters (e.g., ) .

- NMR : Assign methoxy () and naphthyl proton signals () with 2D techniques (COSY, HSQC) .

- HPLC : Monitor purity (>98%) using a C18 column and methanol/water mobile phase .

Advanced Research Questions

Q. What computational and experimental approaches are recommended to analyze electronic interactions between the naphthyl group and benzofuran system?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to model charge transfer effects, correlating with experimental UV-Vis spectra (e.g., shifts in polar solvents).

- Use X-ray-derived bond lengths (e.g., C–O = 1.36–1.42 Å) to validate computational models .

Q. How can contradictory bioactivity data (e.g., antifungal vs. antitumor efficacy) be systematically addressed?

- Methodological Answer :

- Dose-response profiling : Use standardized assays (e.g., microbroth dilution for antifungal activity, MTT for cytotoxicity) under controlled levels .

- Metabolite screening : Identify phase-I/II metabolites via LC-MS to rule out interference from degradation products .

- Structural analogs : Compare activity of derivatives (e.g., sulfonyl or nitro-substituted benzofurans) to isolate pharmacophore contributions .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Solvent optimization : Test mixed solvents (e.g., chloroform/hexane) to enhance crystal nucleation.

- Temperature gradients : Slow cooling (0.5°C/hour) from saturated solutions reduces lattice defects .

- Co-crystallization : Introduce halogenated co-formers (e.g., 4-fluorophenyl derivatives) to stabilize π-stacking .

Data Analysis and Reproducibility

Q. How should researchers validate synthetic reproducibility across different laboratories?

- Methodological Answer :

- Protocol standardization : Document reaction parameters (e.g., NaH stoichiometry, THF dryness) to minimize variability .

- Round-robin testing : Share batches between labs for cross-validation via -NMR and HPLC-MS .

- Error logging : Track deviations (e.g., >2% yield fluctuation) in open-access databases.

Biological Mechanism Exploration

Q. What in vitro models are suitable for probing the compound’s antitumor mechanism?

- Methodological Answer :

- Cell line panels : Use NCI-60 screens to assess selectivity against leukemia (e.g., K-562) vs. solid tumors.

- Target identification : Employ pull-down assays with biotinylated analogs and streptavidin beads, followed by SDS-PAGE/MS .

- Pathway analysis : Quantify apoptosis markers (e.g., caspase-3) via flow cytometry post-treatment .

Structural Modification Guidance

Q. Which positions on the benzofuran scaffold are most amenable to derivatization for enhancing bioactivity?

- Methodological Answer :

- Position 3 (naphthyl group) : Replace with substituted aryl groups (e.g., 4-nitrophenyl) to modulate electron density .

- Position 6 (methoxy group) : Introduce bulkier alkoxy chains (e.g., isopropoxy) to improve membrane permeability .

- Position 2 (methyl group) : Fluorinate to enhance metabolic stability without steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.